Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(Pyrimidin-2-yl)ethan-1-amine is a pyrimidine derivative featuring an amine-functionalized ethyl group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic active ingredients. Its pyrimidine core offers structural rigidity and hydrogen-bonding capabilities, enhancing binding affinity in target molecules. The primary amine group provides a reactive handle for further derivatization, enabling coupling reactions or modifications to tailor physicochemical properties. The compound's stability under standard conditions and compatibility with common organic solvents facilitate its use in multistep synthetic routes. Its balanced lipophilicity contributes to favorable bioavailability in drug discovery applications.
1-(pyrimidin-2-yl)ethan-1-amine structure
944906-24-5 structure
Product Name:1-(pyrimidin-2-yl)ethan-1-amine
CAS No:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977
Update Time:2025-05-22

1-(pyrimidin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyrimidin-2-yl)ethanamine
    • 1-(Pyrimidin-2-yl)ethamine
    • 1-pyrimidin-2-ylethanamine
    • 1-PYRIMIDIN-2-YLETHYLAMINE
    • AM804589
    • SB45594
    • 944906-24-5
    • 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
    • FT-0715628
    • EN300-1072131
    • CS-0054426
    • AB59468
    • SCHEMBL310530
    • 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
    • MFCD10697373
    • J-503621
    • AKOS010037500
    • DTXSID70717779
    • α-Methyl-2-pyrimidinemethanamine (ACI)
    • 2-(1-Aminoethyl)pyrimidine
    • [1-(Pyrimidin-2-yl)ethyl]amine
    • (S)-1-(Pyrimidin-2-yl)ethan-1-amine
    • MFCD18632779
    • (R)-1-(2-Pyrimidinyl)ethanamine
    • (1R)-1-pyrimidin-2-ylethanamine
    • SY263077
    • SY382916
    • DB-023511
    • (S)-1-(2-Pyrimidinyl)ethanamine
    • 1-(pyrimidin-2-yl)ethan-1-amine
    • MDL: MFCD27922039
    • Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
    • InChI Key: GVPDKCZQAZOFJX-UHFFFAOYSA-N
    • SMILES: NC(C)C1N=CC=CN=1

Computed Properties

  • Exact Mass: 123.08000
  • Monoisotopic Mass: 123.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 78.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.80000
  • LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine Pricemore >>

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1-(pyrimidin-2-yl)ethan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Preparation of tetrazole substituted arylamides as P2X receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Reference
Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Reference
Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
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Production Method 8

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Reference
Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain
, United States, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Reference
Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease
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Production Method 11

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1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
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Production Method 12

Reaction Conditions
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1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
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1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
Order Number:A21464
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):471.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
Order Number:sfd18336
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 1-(pyrimidin-2-yl)ethan-1-amine

Comprehensive Overview of 1-(pyrimidin-2-yl)ethan-1-amine (CAS No. 944906-24-5): Properties, Applications, and Industry Insights

1-(pyrimidin-2-yl)ethan-1-amine (CAS No. 944906-24-5) is a specialized organic compound featuring a pyrimidine core linked to an ethylamine moiety. This structure grants it unique chemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science. The compound's molecular formula (C6H9N3) and moderate polarity enable solubility in common organic solvents, facilitating its use in synthetic pathways. Researchers frequently explore its role as a building block for heterocyclic derivatives, particularly in designing kinase inhibitors and antiviral agents, aligning with current trends in drug discovery.

In the context of AI-driven drug discovery, 1-(pyrimidin-2-yl)ethan-1-amine has gained attention for its potential in machine learning-based molecular modeling. Computational chemists leverage its scaffold to predict binding affinities, a hot topic in high-throughput screening workflows. The compound's hydrogen-bonding capacity and aromatic stacking properties are often cited in studies optimizing ADMET profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity), addressing frequent user queries about bioavailability enhancement strategies.

From an industrial perspective, 944906-24-5 is increasingly discussed in green chemistry forums due to its potential for catalytic amination processes. Manufacturers focus on atom-economical synthesis routes to minimize waste, responding to growing demand for sustainable intermediates. Analytical techniques like HPLC purity testing and LC-MS characterization are critical for quality control, topics frequently searched by quality assurance professionals.

The compound's structure-activity relationship (SAR) has been explored in recent patent literature, particularly for crop protection applications. Its pyrimidine ring exhibits herbicidal activity when modified, making it relevant to precision agriculture innovations. This connects to trending searches about next-generation pesticides with reduced environmental persistence.

In material science, 1-(pyrimidin-2-yl)ethan-1-amine serves as a precursor for coordination polymers and metal-organic frameworks (MOFs). Its bidentate ligand capability allows construction of porous materials for gas storage or molecular separation, addressing energy sector challenges. These applications align with frequent queries about carbon capture materials and hydrogen storage technologies.

Regulatory compliance remains a key consideration for users handling CAS 944906-24-5. While not classified as hazardous, proper laboratory handling protocols (e.g., glove box use under nitrogen atmosphere) are recommended due to its amine functionality. Storage typically requires desiccated conditions to prevent degradation, a practical detail often searched by laboratory technicians.

The commercial availability of 1-(pyrimidin-2-yl)ethan-1-amine through specialty chemical suppliers has expanded, with pricing models reflecting gram-to-kilogram scale needs. Market analyses show growing demand from contract research organizations (CROs), particularly in Asia-Pacific regions investing in generic drug development. This correlates with search trends for bulk API intermediates sourcing.

Future research directions may explore the compound's utility in photoredox catalysis or as a template for DNA-encoded libraries (DELs). Its compatibility with click chemistry reactions positions it well for combinatorial chemistry approaches, a trending topic in medicinal chemistry publications. These applications respond to frequent academic searches about fragment-based drug design methodologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
A21464
Purity:99%
Quantity:1g
Price ($):471.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
sfd18336
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email